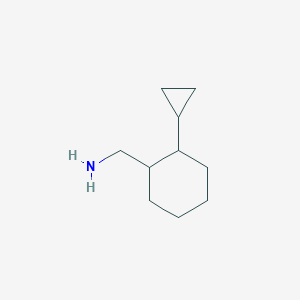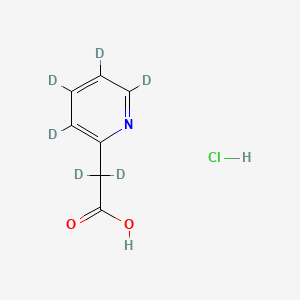![molecular formula C11H11FN2O B12312038 4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol . This compound is characterized by the presence of a fluoro-substituted benzene ring, a benzonitrile group, and a hydroxyazetidine moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzonitrile Intermediate:
Azetidine Ring Formation: The next step involves the formation of the azetidine ring through a cyclization reaction. This is achieved by reacting the benzonitrile intermediate with an appropriate azetidine precursor under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Industrial production also involves the use of advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzamide: Similar structure but with an amide group instead of a nitrile group.
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H11FN2O |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
4-fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C11H11FN2O/c12-11-2-1-8(4-13)3-9(11)5-14-6-10(15)7-14/h1-3,10,15H,5-7H2 |
Clé InChI |
GLVVWRVSFZYEER-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CC2=C(C=CC(=C2)C#N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)

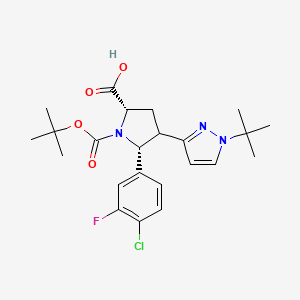
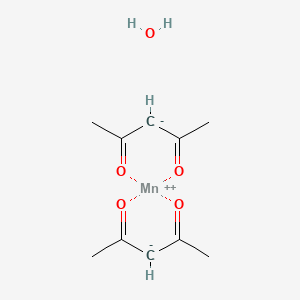

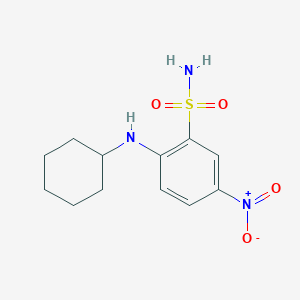

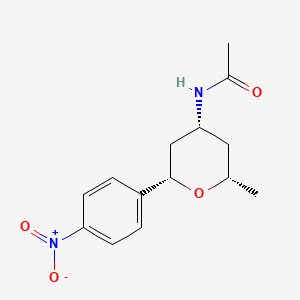

![2-[6-Fluoro-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12312031.png)

